molecular formula C21H27NO B033584 Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- CAS No. 19733-82-5

Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)-

Cat. No. B033584
CAS RN: 19733-82-5
M. Wt: 309.4 g/mol
InChI Key: AKNHWFMGTNQXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors in the brain. It has been found to interact with the dopamine D2 receptor, the sigma-1 receptor, and the serotonin 5-HT1A receptor, among others.
Biochemical and Physiological Effects:
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and alteration of gene expression. It has also been found to have potential anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is its high selectivity for certain receptors, which makes it a valuable tool for studying the function of these receptors in the brain. However, its limited solubility in water and other solvents can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)-. One area of interest is the development of new drugs based on its structure, which could have potential applications in the treatment of various neurological and psychiatric disorders. Another area of research is the elucidation of its mechanism of action, which could provide insights into the function of certain neurotransmitter receptors in the brain. Additionally, further studies are needed to explore its potential anti-inflammatory and anti-tumor properties.

Synthesis Methods

Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- can be synthesized through a multi-step process involving the reaction of p-phenoxymethylbenzyl chloride with 3-bromopropylamine in the presence of a base, followed by hydrogenation and cyclization reactions. The final product is obtained as a white crystalline solid.

Scientific Research Applications

Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent and selective binding affinity for certain receptors, making it a promising candidate for the development of new drugs.

properties

CAS RN

19733-82-5

Product Name

Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)-

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

1-[3-[4-(phenoxymethyl)phenyl]propyl]piperidine

InChI

InChI=1S/C21H27NO/c1-3-9-21(10-4-1)23-18-20-13-11-19(12-14-20)8-7-17-22-15-5-2-6-16-22/h1,3-4,9-14H,2,5-8,15-18H2

InChI Key

AKNHWFMGTNQXEB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3

Other CAS RN

19733-82-5

Origin of Product

United States

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